![molecular formula C12H18IN3 B6639686 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide](/img/structure/B6639686.png)
2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide, also known as CYCLOPS, is a selective agonist of the imidazoline receptor subtype 1 (I1R). It has been found to have potential therapeutic applications in the treatment of hypertension, depression, and pain. In
Wirkmechanismus
The imidazoline receptor subtype 1 (I1R) is a G protein-coupled receptor that is involved in the regulation of blood pressure, mood, and pain. 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide selectively activates the I1R, leading to a decrease in sympathetic nervous system activity and a reduction in blood pressure. Additionally, this compound may modulate the release of neurotransmitters such as serotonin and norepinephrine, leading to its antidepressant-like effects. The analgesic effects of this compound may be due to its modulation of pain pathways in the central nervous system.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure in animal models, and may have potential as a treatment for hypertension. This compound has also been found to have antidepressant-like effects in animal models, and may have potential as a treatment for depression. Additionally, this compound has been found to have analgesic effects in animal models, and may have potential as a treatment for pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide is its selectivity for the I1R, which allows for more targeted effects and fewer side effects. Additionally, this compound has been found to be relatively stable and easy to synthesize. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide. One area of interest is the potential use of this compound as a treatment for hypertension in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a treatment for depression and pain. Other future directions could include the development of more potent and selective I1R agonists, as well as the exploration of other potential therapeutic applications for this compound.
Synthesemethoden
The synthesis of 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide involves the reaction of 3-ethylphenylhydrazine with cyclopropylcarbonyl chloride in the presence of a base, followed by the reaction of the resulting cyclopropylhydrazide with guanidine hydroiodide. The final product is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide has been extensively studied for its potential therapeutic applications. It has been found to have antihypertensive effects in animal models, and may have potential as a treatment for hypertension in humans. Additionally, this compound has been found to have antidepressant-like effects in animal models, and may have potential as a treatment for depression. This compound has also been found to have analgesic effects in animal models, and may have potential as a treatment for pain.
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.HI/c1-2-9-4-3-5-11(8-9)15-12(13)14-10-6-7-10;/h3-5,8,10H,2,6-7H2,1H3,(H3,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZXBBDFWMUNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=NC2CC2)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.